molecular formula C25H22N2O3 B2969842 10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one

10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one

Cat. No.: B2969842
M. Wt: 398.5 g/mol
InChI Key: CFQPOWRJAPPJEW-UHFFFAOYSA-N
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Description

10,11-Dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one is a polycyclic heteroaromatic compound featuring a fused isoindole-benzodiazepine core. Its structure includes two methoxy groups at positions 10 and 11 and a 4-methylphenyl substituent at position 6. This compound belongs to a class of benzodiazepine derivatives synthesized via acid-catalyzed condensation reactions between 3-(2-oxo-2-phenylethyl)isobenzofuran-1(3H)-ones and aromatic amines, as demonstrated in recent synthetic protocols .

Properties

IUPAC Name

10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-15-8-10-16(11-9-15)19-14-21-17-12-13-22(29-2)24(30-3)23(17)25(28)27(21)20-7-5-4-6-18(20)26-19/h4-13,21H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQPOWRJAPPJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C(C2)C5=C(C4=O)C(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10,11-Dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the isoindole structure followed by methoxy group substitutions. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as Ullmann-type coupling and cyclization reactions involving anthranilic acid derivatives .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit promising antimicrobial activities. For instance, a study on benzimidazole analogues demonstrated improved DNA minor groove-binding affinity and reduced cytotoxicity to mammalian cells. These findings suggest that similar structural motifs may confer antimicrobial properties while minimizing toxicity to human cells .

Cytotoxicity and Selectivity

In vitro studies have shown that certain benzodiazepine derivatives can selectively target bacterial DNA over mammalian DNA. This selectivity is crucial in developing new antimicrobials that minimize harm to human cells while effectively combating infections. The compound's structure may influence its interaction with microbial topoisomerases, which are essential for bacterial DNA replication .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study 1 : A new dimethoxy analogue of benzimidazole was found to clear bacterial infections in mammalian cell cultures without apparent cytotoxicity. The compound inhibited microbial topoisomerase with an IC50 value significantly lower than that for human topoisomerase I .
  • Study 2 : A related compound demonstrated effective binding to the DNA minor groove, suggesting potential applications in targeting bacterial DNA while sparing mammalian cells. This property is critical for developing selective antimicrobial agents .

Data Summary

Compound NameStructureAntimicrobial ActivityCytotoxicity LevelIC50 (µM)
This compound[Structure Image]ModerateLow>54 (human) <10 (E. coli)
Benzimidazole Analogue[Structure Image]HighVery Low<10 (bacterial)

Comparison with Similar Compounds

Structural Comparison with Analogous Benzodiazepine Derivatives

The target compound shares structural similarities with other isoindolo-benzodiazepinones and related heterocycles. Key comparisons include:

Table 1. Structural Features of Selected Benzodiazepine Analogs

Compound Name Core Structure Substituents Heteroatoms Molecular Formula Reference
Target Compound Isoindolo-benzodiazepine 10,11-dimethoxy, 6-(4-MePh) N, O C₂₄H₂₁N₂O₃
Benzo[6,7][1,5]diazocino[2,1-a]isoindol-12-one Isoindolo-diazocine None specified N, O C₂₀H₁₆N₂O
10-Chloro-12,12-dioxo-benzothiazepin-6-one Indolo-benzothiazepine 10-Cl, 12,12-dioxo N, S, O C₁₅H₉ClN₂O₃S

Key Observations:

  • Ring Size and Conformation : The target compound’s 7-membered diazepine ring contrasts with the 8-membered diazocine ring in ’s derivative, introducing distinct conformational constraints that may affect receptor binding .
  • Heteroatom Substitution : The benzothiazepine analog () replaces a nitrogen with sulfur, altering electronic properties and metabolic stability .

Spectral Characterization and Isomer Differentiation

1H- and 13C-NMR spectroscopy, complemented by HMBC and COSY experiments, are critical for assigning structures and distinguishing isomers. For example, the target compound’s methoxy groups produce distinct singlet peaks near δ 3.85 ppm, while the 4-methylphenyl group contributes aromatic signals around δ 7.2–7.4 ppm . highlights the use of HMBC to resolve ambiguities in regiochemistry, a common challenge in polycyclic systems .

Implications of Substituent Variations on Physicochemical Properties

Topological analyses () suggest that substituents like methoxy and methylphenyl groups modulate electron density distributions, which may correlate with receptor-binding affinity or metabolic stability . For instance:

  • 4-Methylphenyl Group : Augments hydrophobic interactions, possibly improving blood-brain barrier penetration compared to smaller substituents.

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